molecular formula C15H16F4N4O2S B6425893 4-fluoro-2-methyl-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzene-1-sulfonamide CAS No. 2034381-38-7

4-fluoro-2-methyl-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzene-1-sulfonamide

Cat. No.: B6425893
CAS No.: 2034381-38-7
M. Wt: 392.4 g/mol
InChI Key: LANTXECJNNHRJT-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a fused [1,2,4]triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at position 6 and a methyl group at position 2. The benzene-sulfonamide moiety is further substituted with a fluorine atom at position 4 and a methyl group at position 2, contributing to its unique electronic and steric properties. Such structural attributes are critical for interactions with biological targets, particularly enzymes or receptors sensitive to fluorinated and sulfonamide-based inhibitors.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F4N4O2S/c1-9-6-11(16)3-4-12(9)26(24,25)20-7-14-22-21-13-5-2-10(8-23(13)14)15(17,18)19/h3-4,6,10,20H,2,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANTXECJNNHRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

[1,2,4]Triazolo[1,5-a]pyrimidine Derivatives ()

Compounds 8a and 8b share a sulfonamide linkage and trifluoromethyl/fluoro substituents but differ in their heterocyclic cores. The [1,2,4]triazolo[1,5-a]pyrimidine system in 8a and 8b replaces the [1,2,4]triazolo[4,3-a]pyridine core of the target compound. This substitution alters ring conformation and electronic density, impacting binding to biological targets. For instance, 8a and 8b exhibit herbicidal activity against Amaranthus retroflexus (IC₅₀: 12–18 μM), attributed to their sulfonamide groups and electron-withdrawing substituents .

Thiazolo[3,2-a]pyrimidine and Imidazo[1,2-a]pyrimidine Systems ()

Compounds such as 4-fluoro-N-(4-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)benzene-1-sulfonamide () and N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide () feature sulfur- or nitrogen-containing fused rings.

Substituent Effects on Activity

  • Fluorine and Trifluoromethyl Groups : The fluorine atom at position 4 (target compound) enhances metabolic stability and membrane permeability, a feature shared with 8a and 8b . The trifluoromethyl group in the target compound and 8a/8b increases lipophilicity (logP ~3.5–4.0), favoring interactions with hydrophobic enzyme pockets.
  • Methyl Groups : The methyl substituent at position 2 (target compound) may reduce steric hindrance compared to bulkier groups in analogs like N-[6-(6-chloro-5-((4-fluorophenyl)sulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl]acetamide (), which incorporates a benzothiazole ring and chloro substituent for enhanced π-π stacking .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Fluorine substituents in all analogs mitigate oxidative metabolism, extending half-life in vivo.

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